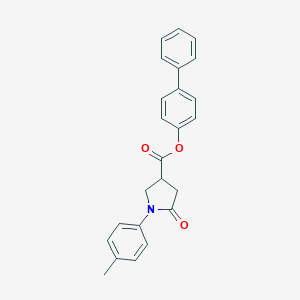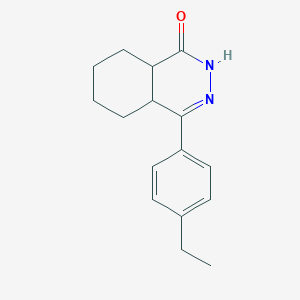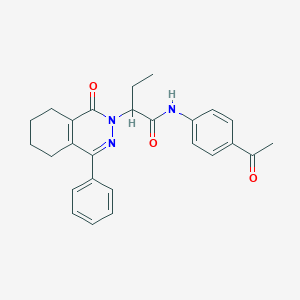![molecular formula C15H14BrNO4 B271097 6-bromo-N-(4-hydroxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271097.png)
6-bromo-N-(4-hydroxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-N-(4-hydroxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide, also known as BHMF-7, is a synthetic compound that has gained interest in scientific research due to its potential therapeutic applications. BHMF-7 is a cyclic amide that contains a bromine atom, a hydroxyl group, and a furan ring in its structure.
Mécanisme D'action
6-bromo-N-(4-hydroxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide exerts its effects through multiple mechanisms, including the inhibition of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. This compound also inhibits the NF-κB signaling pathway, which is involved in inflammation and immune responses. Additionally, this compound has been found to induce DNA damage and cell cycle arrest in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects in various studies. In cancer cells, this compound has been found to decrease the expression of anti-apoptotic proteins and increase the expression of pro-apoptotic proteins. This compound has also been found to decrease the expression of angiogenic factors, such as VEGF and MMP-9, in cancer cells. In inflammatory cells, this compound has been found to decrease the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-bromo-N-(4-hydroxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide in lab experiments is its high potency and specificity. This compound has been found to be effective at low concentrations, which reduces the risk of toxicity and side effects. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in some experiments.
Orientations Futures
There are several future directions for the research on 6-bromo-N-(4-hydroxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide. One area of interest is its potential use in combination with other drugs or therapies for cancer treatment. This compound has been found to enhance the effects of chemotherapy drugs and radiation therapy in some studies. Another area of interest is the development of this compound derivatives with improved solubility and bioavailability. Additionally, further studies are needed to investigate the potential use of this compound in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular diseases.
In conclusion, this compound is a synthetic compound that has shown potential therapeutic applications in cancer research and inflammation. Its mechanism of action involves the inhibition of signaling pathways involved in cell growth, survival, and inflammation. This compound has both biochemical and physiological effects and has advantages and limitations for lab experiments. Future research on this compound could lead to the development of new therapies for various diseases.
Méthodes De Synthèse
6-bromo-N-(4-hydroxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide can be synthesized through a multi-step process involving the reaction of 4-hydroxybenzaldehyde with 2,5-dimethylfuran, followed by the addition of bromine and the formation of an amide bond with hexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid. The final product is obtained through purification and isolation techniques.
Applications De Recherche Scientifique
6-bromo-N-(4-hydroxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been studied for its potential therapeutic applications in various areas of research. It has shown promising results in cancer research, where it has been found to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. This compound has also been studied for its anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propriétés
Formule moléculaire |
C15H14BrNO4 |
|---|---|
Poids moléculaire |
352.18 g/mol |
Nom IUPAC |
2-bromo-N-(4-hydroxyphenyl)-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide |
InChI |
InChI=1S/C15H14BrNO4/c16-12-8-5-9-11(15(20)21-13(9)12)10(8)14(19)17-6-1-3-7(18)4-2-6/h1-4,8-13,18H,5H2,(H,17,19) |
Clé InChI |
YBVXLYDEKJABPR-UHFFFAOYSA-N |
SMILES |
C1C2C3C(C1C(C2OC3=O)Br)C(=O)NC4=CC=C(C=C4)O |
SMILES canonique |
C1C2C3C(C1C(C2OC3=O)Br)C(=O)NC4=CC=C(C=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 3-[(3-methoxybenzoyl)amino]benzoate](/img/structure/B271019.png)





![1-(4-chlorophenyl)-N-{4-[(2,3-dimethylanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271032.png)



![2-(2,4-dichlorophenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271038.png)
![2-oxo-2-phenylethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271039.png)